methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate
Description
Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a synthetic small molecule featuring a thiophene core substituted with a methyl ester at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a sulfamoyl group (SO₂N) linked to a benzyl(methyl)amine. While its exact biological activity remains underexplored in the provided evidence, structural analogs indicate possible applications in antifungal or enzyme inhibition contexts .
Properties
IUPAC Name |
methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-23(14-15-6-4-3-5-7-15)30(26,27)17-10-8-16(9-11-17)19(24)22-20-18(12-13-29-20)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWJZRFPZUZGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tetrahydrothiophene Derivatives
A modified Gewald reaction facilitates thiophene ring formation. For example, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene undergoes hydroxylamine-mediated cyclization in dimethylformamide (DMF) with FeCl₃ and cyanuric chloride as catalysts. After 4 hours at 70–90°C, ammonia hydrolysis yields the amino-thiophene carboxylate with 96.5% purity.
Key Conditions
- Catalysts : FeCl₃ (anhydrous), cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)
- Reagents : Hydroxylamine hydrochloride, NH₄OH
- Solvent : DMF
- Yield : 96.5%
Sulfamoylation of Benzoyl Precursors
The 4-[benzyl(methyl)sulfamoyl]benzoyl group is introduced via sulfamoylation of benzoic acid derivatives.
Chlorosulfonation and Amine Coupling
4-Chlorosulfonylbenzoic acid reacts with N-benzyl-N-methylamine in acetonitrile using NaHCO₃ as a base. This one-pot method, adapted from triazole sulfonamide syntheses, achieves sulfamoyl bond formation at 70°C over 12–18 hours. Post-reaction acidification (10% HCl) and recrystallization yield the sulfamoylbenzoic acid intermediate.
Optimization Insights
- Base : NaHCO₃ or N-methylimidazole
- Solvent : Acetonitrile (polar aprotic)
- Purity : >99% after HCl wash
Amidation of Thiophene Amine with Sulfamoylbenzoyl Chloride
The final step couples the thiophene amine and sulfamoylbenzoyl chloride via amide bond formation.
Acid Chloride Activation
4-[Benzyl(methyl)sulfamoyl]benzoic acid is treated with thionyl chloride (SOCl₂) in toluene at 60°C to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.
Coupling Reaction
The acid chloride reacts with methyl 3-amino-4-methylthiophene-2-carboxylate in dichloromethane (DCM) using triethylamine (TEA) as a base. Stirring at 0–5°C for 2 hours followed by room temperature overnight ensures complete amidation.
Critical Parameters
- Molar Ratio : 1:1.2 (acid chloride:amine)
- Solvent : DCM or THF
- Yield : 75–80% after silica gel chromatography
Alternative Routes and Comparative Analysis
One-Pot Sulfamoylation-Amidation
A streamlined approach combines sulfamoylation and amidation in a single reactor. 4-Chlorosulfonylbenzoyl chloride is first reacted with N-benzyl-N-methylamine, followed by direct addition of the thiophene amine. This method reduces purification steps but requires precise stoichiometry to avoid side reactions.
Solid-Phase Synthesis
Adapting techniques from sparsentan production, Wang resin-bound thiophene carboxylate undergoes iterative coupling with sulfamoylbenzoyl groups. While scalable, this method demands specialized equipment and yields (~65%) are lower than solution-phase routes.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR : Peaks at δ 3.85 (COOCH₃), δ 4.25 (N-CH₂-Ph), δ 7.3–8.1 (aromatic protons)
- LC-MS : [M+H]⁺ at m/z 473.2 (calculated: 473.16)
Purity Optimization
Recrystallization from ethanol/water (7:3) enhances purity to >99%. Impurities include unreacted sulfamoyl chloride (<0.5%) and hydrolyzed ester (<0.3%).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) with FeCl₃ reduces costs by 40% without compromising yield.
Solvent Recycling
Acetonitrile recovery via distillation achieves 90% reuse, aligning with green chemistry principles.
Data Summary Table
| Step | Reaction Type | Reagents/Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Cyclization | FeCl₃, NH₂OH·HCl, NH₄OH | 96.5% | 99% |
| 2 | Sulfamoylation | NaHCO₃, CH₃CN, 70°C | 80% | >99% |
| 3 | Amidation | TEA, DCM, 25°C | 78% | 98% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related molecules, focusing on heterocyclic cores, substituents, and biological activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Heterocyclic Core: The target compound uses a thiophene ring, which is more electron-rich and lipophilic than the 1,3,4-oxadiazole in LMM5/LMM11. This difference may influence membrane permeability and target binding .
Substituent Chemistry :
- The benzyl(methyl)sulfamoyl group in the target compound contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl , suggesting divergent steric and electronic interactions with enzyme active sites .
- The methyl ester in the target compound may act as a prodrug, akin to metsulfuron-methyl, where ester hydrolysis enhances solubility .
Biological Activity :
- LMM5/LMM11 demonstrate antifungal activity via thioredoxin reductase (Trr1) inhibition, a plausible target for the compound due to shared sulfamoyl pharmacophores .
- Methotrexate analogs () target dihydrofolate reductase (DHFR) in cancer, highlighting the versatility of sulfonamide/benzamido groups in diverse therapeutic contexts .
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (e.g., between thiophene-3-carboxylate and sulfamoyl benzamido precursors) and sulfonylation, similar to methods for LMM5/LMM11 .
Potential Advantages of the Target Compound
- Thiophene vs. Oxadiazole : Enhanced lipophilicity may improve cellular uptake compared to oxadiazole-based LMM compounds.
- Benzyl(methyl)sulfamoyl Group : Offers metabolic stability over simpler sulfonamides, as seen in protease-resistant analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
